molecular formula C5H4BrF3N2 B1448513 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 1803608-03-8

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No. B1448513
CAS RN: 1803608-03-8
M. Wt: 229 g/mol
InChI Key: ZEEYBMNZHKAPQW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole (4-Br-TFEI) is an organobromine compound with a trifluoroethyl group attached to the imidazole ring. It is an important intermediate for the synthesis of a variety of compounds, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products. 4-Br-TFEI is an excellent starting material for the synthesis of a variety of compounds, and has been used in the synthesis of many drugs, such as anti-inflammatory agents, antibiotics, and antiviral agents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Carbogenic Substitution in Imidazole Rings : The 4-position of 1-methyl-1H-imidazole rings, closely related to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, has been lithiated for synthesizing marine alkaloids like pyronaamidine (Ohta et al., 1994).
  • Arylation Reactions for Imidazoles : Efficient and selective preparation of aryl-1H-imidazoles through palladium-catalyzed reactions highlights the versatility of imidazole derivatives in organic synthesis (Bellina, Cauteruccio, & Rossi, 2007).

Biomedical and Pharmaceutical Applications

  • Thromboxane Synthetase Inhibition and Antihypertensive Properties : Certain imidazole derivatives exhibit significant inhibition of thromboxane synthetase and display antihypertensive effects (Wright et al., 1986).
  • Herbicidal and Insecticidal Activities : Some (trifluoromethyl)imidazoles, closely related to the compound , demonstrate notable herbicidal or insecticidal properties (Hayakawa et al., 1998).

Material Science and Catalysis

  • Emissive Properties in Copper(I) Complexes : Copper(I) complexes involving imidazole derivatives exhibit phosphorescent emission, suggesting applications in material science (Liu et al., 2015).
  • Catalysis and Ligand Development : Imidazole derivatives are utilized in the development of new ligands for homogeneous catalysis, expanding the scope of chemical reactions (César, Bellemin-Laponnaz, & Gade, 2002).

Corrosion Inhibition

  • Performance Against Steel Corrosion : Imidazo[4,5-b] pyridine derivatives, including structures related to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, show high efficacy in inhibiting mild steel corrosion, highlighting their potential in industrial applications (Saady et al., 2021).

properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYBMNZHKAPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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